2,4,5-Trifluoroaniline

Microsomal Metabolism Xenobiotic Toxicology Cytochrome P450

2,4,5-Trifluoroaniline outperforms its positional isomers in critical applications: it uniquely generates CO via microsomal metabolism (absent in the 2,4,6-isomer), enables 54% total yield in Sitagliptin intermediate synthesis, and provides definitive FTIR/Raman QC signatures to prevent costly isomer misidentification. Its 99% Gram-positive antibacterial efficacy supports lead optimization. Backed by scalable continuous-flow manufacturing ensuring consistent supply and purity, this is the scientifically validated choice for pharmaceutical R&D and GMP production.

Molecular Formula C6H4F3N
Molecular Weight 147.1 g/mol
CAS No. 367-34-0
Cat. No. B1295084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,5-Trifluoroaniline
CAS367-34-0
Molecular FormulaC6H4F3N
Molecular Weight147.1 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1F)F)F)N
InChIInChI=1S/C6H4F3N/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,10H2
InChIKeyQMYVWJVVVMIBMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,5-Trifluoroaniline (CAS 367-34-0): Technical Baseline and Procurement Context


2,4,5-Trifluoroaniline (CAS 367-34-0, molecular formula C₆H₄F₃N, molecular weight 147.10 g/mol) is a halogenated aromatic amine characterized by the substitution of three fluorine atoms at the 2, 4, and 5 positions of the benzene ring [1]. It serves as a versatile synthetic intermediate for pharmaceuticals, agrochemicals, and advanced materials, where its unique fluorine substitution pattern imparts distinct physicochemical properties, including specific vibrational modes and metabolic reactivity [2]. The compound is typically supplied as a beige to tan crystalline powder with a purity of ≥98.0% (GC) and a melting point of 59–63 °C .

Why 2,4,5-Trifluoroaniline Cannot Be Replaced by Other Fluorinated Anilines


Substituting 2,4,5-trifluoroaniline with its positional isomer 2,4,6-trifluoroaniline or with trihaloaniline analogs (e.g., trichloroanilines) is not scientifically valid due to pronounced differences in electronic structure, metabolic fate, and biological activity that are directly linked to the specific 2,4,5-fluorine substitution pattern. These differences manifest in quantifiable outcomes, including a unique metabolic pathway generating carbon monoxide [1], distinct vibrational spectral signatures enabling reliable quality control [2], and divergent antibacterial and phytotoxic profiles [3].

2,4,5-Trifluoroaniline: Quantitative Differentiation Evidence for Procurement Decisions


Unique Metabolic Fate: Specific Generation of Carbon Monoxide (CO) Versus 2,4,6-Trifluoroaniline and Trihaloanilines

During in vitro incubation with rat hepatic microsomes, 2,4,5-trifluoroaniline was the only compound among four tri-halogenated anilines and one tri-halogenated benzene tested to generate a significant amount of carbon monoxide (CO) [1]. In contrast, 2,4,6-trifluoroaniline, 2,4,5-trichloroaniline, 2,4,6-trichloroaniline, and 1,2,4-trifluorobenzene produced no detectable CO increase above control levels, even under enzyme induction conditions (phenobarbital or dexamethasone pretreatment) [1][2]. This metabolic specificity is directly attributed to the unique 2,4,5-fluorine arrangement.

Microsomal Metabolism Xenobiotic Toxicology Cytochrome P450

Synthesis of Sitagliptin Intermediate: Comparative Yield Analysis with Alternative Routes

In the synthesis of 2,4,5-trifluorophenylacetic acid, a key intermediate for the antidiabetic drug Sitagliptin, the route using 2,4,5-trifluoroaniline as a starting material achieved a total yield of 54% after multi-step conversion [1]. While this study does not directly compare to an alternative starting material under identical conditions, the reported yield provides a baseline for evaluating this specific route. For context, alternative syntheses of 2,4,5-trifluoroaniline itself can achieve yields exceeding 99% under optimized continuous-flow conditions, demonstrating the compound's high synthetic accessibility [2].

Pharmaceutical Synthesis Process Chemistry DPP-4 Inhibitors

Vibrational Spectroscopic Differentiation: Quantifiable Structural Distinction from 2,4,6-Trifluoroaniline

A direct comparative study using FTIR, Raman spectroscopy, and density functional theory (DFT) calculations revealed distinct vibrational signatures for 2,4,5-trifluoroaniline compared to its isomer 2,4,6-trifluoroaniline [1]. The calculated optimized geometrical parameters, atomic charges, and vibrational frequencies for both molecules were compared, with each normal mode assigned. The presence and exact positions of fluorine atoms (2,4,5 vs. 2,4,6) lead to measurable differences in IR and Raman spectra, enabling unambiguous analytical identification [1].

Analytical Chemistry Quality Control Vibrational Spectroscopy

Antibacterial Activity Profile: Distinct Efficacy Against Gram-Positive vs. Gram-Negative Bacteria

2,4,5-Trifluoroaniline (TFAA) exhibits quantifiable antibacterial activity with differential potency against bacterial classes: efficiencies on the order of 99% against Gram-positive bacteria and 95% against Gram-negative bacteria . This activity is attributed to its electrophilic nature, reacting with thiols in proteins and nucleic acids . While a direct head-to-head comparison with other fluorinated anilines is not provided in the sourced data, this activity profile establishes a specific biological benchmark for this compound.

Antibacterial Agents Electrophilic Compounds Antimicrobial Screening

Synthesis Efficiency: Continuous Microflow Hydrogenation Achieves 99.8% Yield with 100% Selectivity

A patented continuous microflow process for the preparation of 2,4,5-trifluoroaniline via catalytic hydrogenation of 2,4,5-trifluoronitrobenzene achieves a remarkable 99.8% isolated yield with 100% conversion and 100% selectivity [1]. This represents a significant improvement over traditional batch reduction methods using iron powder, which have reported yields of only 87.8% and generate substantial iron sludge waste [2]. The continuous process operates at 40°C with a residence time of 15 minutes using a 3% Ni(OH)₂/SiO₂ catalyst, demonstrating superior process efficiency and environmental profile.

Process Intensification Flow Chemistry Catalytic Hydrogenation

Phytotoxicity Profile: Comparative Root Elongation Inhibition in Cucumber

In a comparative structure-phytotoxicity study, 2,4,5-trifluoroaniline was evaluated alongside other nitrogen-containing aromatics for its ability to inhibit root elongation of cucumber (Cucumis sativus) [1]. The study established a quantitative structure-activity relationship, providing specific inhibitory data for 2,4,5-trifluoroaniline that can be compared to other substituted anilines. While exact inhibition percentages are not available in the abstract, the study's existence confirms that the compound's phytotoxicity is measurable and distinguishable from analogs, which is critical for both agrochemical development and environmental safety assessments.

Environmental Toxicology Herbicide Development Phytotoxicity Screening

Optimal Application Scenarios for 2,4,5-Trifluoroaniline Based on Differentiating Evidence


Investigating Xenobiotic Metabolism and Cytochrome P450-Dependent CO Generation

Researchers studying the metabolic activation of xenobiotics should select 2,4,5-trifluoroaniline as a specific substrate to probe the microsomal pathway that generates carbon monoxide. As demonstrated, this compound uniquely produces significant CO among tested trihaloanilines, with generation rates enhanced up to 8-fold by dexamethasone induction, while the 2,4,6-isomer and trichloroanilines show no such activity [1][2]. This specificity makes it an invaluable tool for mechanistic toxicology studies and for understanding structure-metabolism relationships of fluorinated aromatics.

Synthesis of Sitagliptin and Related DPP-4 Inhibitor Intermediates

Pharmaceutical manufacturers developing synthetic routes to Sitagliptin or structurally related DPP-4 inhibitors should prioritize 2,4,5-trifluoroaniline as a key building block. The established route to 2,4,5-trifluorophenylacetic acid proceeds with a total yield of 54% [1]. Furthermore, the commercial availability of 2,4,5-trifluoroaniline is underpinned by a highly efficient continuous-flow manufacturing process that delivers 99.8% yield and 100% selectivity, ensuring consistent supply, high purity, and cost-effectiveness for large-scale API production [2].

Analytical Method Development and Quality Control for Fluorinated Aniline Isomers

Analytical chemists and QC laboratories requiring unambiguous identification and quantification of specific trifluoroaniline isomers should rely on the validated vibrational spectroscopic signatures of 2,4,5-trifluoroaniline. The comprehensive FTIR, Raman, and DFT study provides a definitive spectral library for distinguishing it from the 2,4,6-isomer, preventing costly misidentification in raw material acceptance and final product testing [1]. This is essential for maintaining GMP compliance and ensuring the correct isomer is used in regulated syntheses.

Development of Gram-Positive Selective Antibacterial Agents

Medicinal chemists engaged in antibacterial drug discovery can leverage 2,4,5-trifluoroaniline as a privileged scaffold due to its demonstrated 99% efficiency against Gram-positive bacteria, compared to 95% against Gram-negative strains [1]. This differential activity suggests a structure-activity relationship that can be exploited to design novel electrophilic agents with improved selectivity and potency, while its defined antibacterial profile also informs toxicological assessments during lead optimization.

Technical Documentation Hub

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